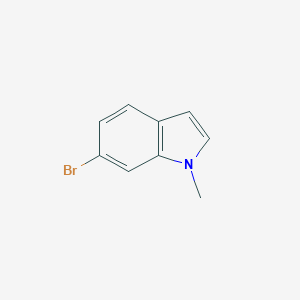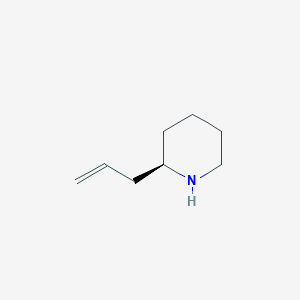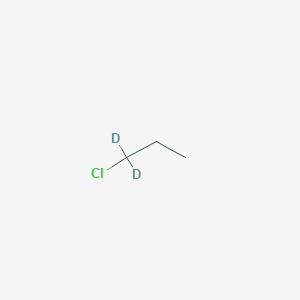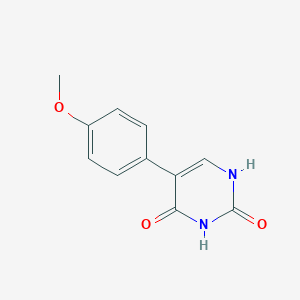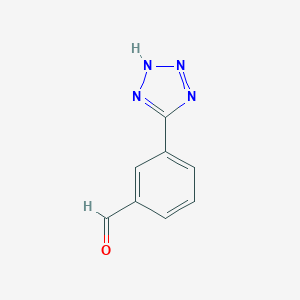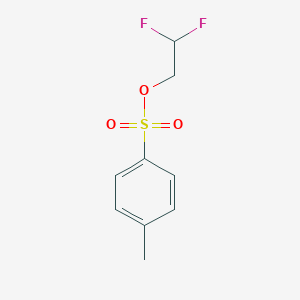![molecular formula C12H14N2 B159898 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole CAS No. 126718-24-9](/img/structure/B159898.png)
10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Vue d'ensemble
Description
10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a chemical compound that has been studied for its potential pharmacological properties . It has been found to have intrinsic activity at human MT2 receptors .
Synthesis Analysis
The synthesis of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole involves a one-pot process using 2-(3-methyl-1H-indol-1-yl) ethylamine, benzotriazole, and aldehydes in the presence of a catalytic amount of acid catalysts . This process yields high amounts of the compound via iminium cation intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is characterized by the presence of a pyrazinoindole nucleus . The compound also contains a methyl group attached to the 10th carbon atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole include the formation of a transient intermediate and subsequent generation of an iminium cation . This cation then undergoes intramolecular cyclization .Applications De Recherche Scientifique
Synthesis and Chemical Properties
10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole has been a subject of interest in organic synthesis. Tiwari et al. (2005) reported a highly efficient one-pot synthesis of 1-substituted derivatives of this compound, demonstrating its utility in chemical synthesis (Tiwari et al., 2005). Additionally, Katritzky et al. (2003) developed a novel synthesis method for these compounds, further indicating their significance in organic chemistry (Katritzky et al., 2003).
Biological Activity
This chemical has been explored for its biological activity. Tiwari et al. (2006) synthesized derivatives and examined their antifungal activity against various pathogenic strains, showing potential as antifungal agents (Tiwari et al., 2006). In a different study, derivatives of this compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential in developing new antibacterial agents (Tiwari et al., 2006).
Cancer Research
In the field of cancer research, Kim et al. (2017) designed and synthesized novel analogs of this compound, which showed potent cytotoxicity in breast cancer cell lines, suggesting its potential use in cancer therapy (Kim et al., 2017).
Orientations Futures
Future research on 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole could focus on further elucidating its mechanism of action, particularly its interaction with human MT2 receptors . Additionally, more studies are needed to fully characterize its physical and chemical properties, as well as its safety and potential hazards.
Propriétés
IUPAC Name |
10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-10-4-2-3-5-11(10)14-7-6-13-8-12(9)14/h2-5,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAUDQJTSPAXOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCN2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562024 | |
| Record name | 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
CAS RN |
126718-24-9 | |
| Record name | 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



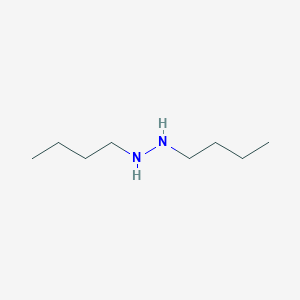
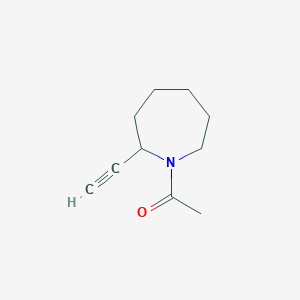
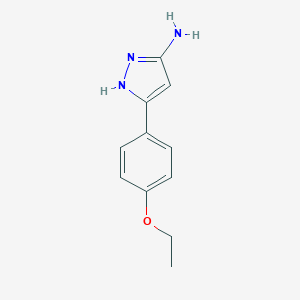
![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)

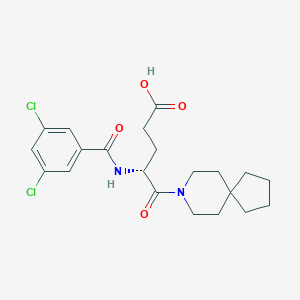
![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)
